![molecular formula C10H14ClNO2 B2489748 Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride CAS No. 1391373-95-7](/img/structure/B2489748.png)
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride involves complex chemical reactions. For instance, compounds like methyl 4-amino-2-hydroxy-benzoate undergo chlorination to produce chlorinated products with significant fungicidal activity (Stelt, Suurmond, & Nauta, 1956). Another example is the preparation of compounds through the amide bond formation, demonstrating the complexity of synthesizing such molecules (Demizu et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride is often characterized using techniques like NMR, IR, and mass spectral data. These methods provide detailed insights into the molecular geometry and electronic structure of the compounds (Demizu et al., 2015).
Chemical Reactions and Properties
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride and its derivatives undergo various chemical reactions. For example, the chlorination of methyl 4-amino-2-hydroxy-benzoate results in the formation of chlorinated compounds with potential fungicidal properties (Stelt, Suurmond, & Nauta, 1956). Continuous-flow diazotization has been applied for the efficient synthesis of related compounds, showcasing a method to inhibit parallel side reactions (Yu et al., 2016).
Scientific Research Applications
Hydrolysis and Saponification
Methyl benzoates, including Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride, have been studied for their hydrolysis and saponification properties. Alemán, Boix, and Poliakoff (1999) demonstrated that methyl benzoates undergo hydrolysis and saponification in both water and slightly alkaline solution at high temperatures. This solvent-free procedure achieves partial hydrolysis or quantitative saponification, even of sterically hindered and p-substituted methyl benzoates (Alemán, Boix, & Poliakoff, 1999).
Synthesis Efficiency
Yu et al. (2016) explored the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate through continuous-flow diazotization of methyl 2-aminobenzoate. This method significantly reduced side reactions like hydrolysis, demonstrating the potential for enhancing synthesis efficiency in flow reactors (Yu et al., 2016).
Chemical Transformation
Ukrainets et al. (2014) reported on the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, leading to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Organic Synthesis
In the realm of organic synthesis, Casimir, Guichard, and Briand (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new and efficient reagent for N-phthaloylation of amino acids and derivatives. Their method was racemization-free and yielded excellent results with various compounds, highlighting the versatility of methyl benzoate derivatives in synthesis (Casimir, Guichard, & Briand, 2002).
Chemical Analysis and Extraction
Kagaya and Yoshimori (2012) utilized methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction, demonstrating its effectiveness in preconcentrating various elements, including Cu(II), for analytical applications (Kagaya & Yoshimori, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(1R)-1-aminoethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-5-3-4-6-9(8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMRKIOVDPKQKH-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride |
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